molecular formula C19H20ClN3OS B4366271 2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N~1~-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N~1~-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4366271
M. Wt: 373.9 g/mol
InChI Key: LZJIJTWBBXSQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N~1~-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a molecular formula of C17H15Cl2N3OS . This compound features a cyclopropyl group, a chlorophenyl group, and a hydrazinecarbothioamide moiety, making it a unique and interesting subject for chemical research.

Preparation Methods

The synthesis of 2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N~1~-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the cyclopropyl and chlorophenyl intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions under controlled conditions to produce the compound efficiently .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N~1~-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N~1~-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects .

Comparison with Similar Compounds

When compared to other similar compounds, 2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N~1~-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include other hydrazinecarbothioamide derivatives and cyclopropyl-containing molecules .

Properties

IUPAC Name

1-[[2-(4-chlorophenyl)cyclopropanecarbonyl]amino]-3-(2-ethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3OS/c1-2-12-5-3-4-6-17(12)21-19(25)23-22-18(24)16-11-15(16)13-7-9-14(20)10-8-13/h3-10,15-16H,2,11H2,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJIJTWBBXSQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=S)NNC(=O)C2CC2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N~1~-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N~1~-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N~1~-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N~1~-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N~1~-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[2-(4-CHLOROPHENYL)CYCLOPROPYL]CARBONYL}-N~1~-(2-ETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.